N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]-5,6,7,8-tetrahydrocinnoline-3-carboxamide
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Overview
Description
N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]-5,6,7,8-tetrahydrocinnoline-3-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. It features a tetrahydroisoquinoline moiety, which is a significant structural motif in various natural products and therapeutic agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]-5,6,7,8-tetrahydrocinnoline-3-carboxamide typically involves multicomponent reactions (MCRs) that improve atom economy, selectivity, and yield . One common approach is the transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategy, which involves the direct coupling of the C(sp3)–H bond of tetrahydroisoquinoline with various nucleophiles in the presence of cooxidants like hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (TBHP) .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the synthetic routes mentioned above. The use of environmentally friendly methods and catalysts is emphasized to ensure sustainability and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]-5,6,7,8-tetrahydrocinnoline-3-carboxamide undergoes various chemical reactions, including:
Oxidation: Involves the use of oxidizing agents like H₂O₂ or TBHP.
Reduction: Typically involves reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Commonly involves nucleophilic substitution reactions where nucleophiles replace a leaving group on the compound.
Common Reagents and Conditions
Oxidizing Agents: H₂O₂, TBHP.
Reducing Agents: NaBH₄, LiAlH₄.
Catalysts: Transition metals like copper (Cu) or palladium (Pd).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce amine derivatives .
Scientific Research Applications
N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]-5,6,7,8-tetrahydrocinnoline-3-carboxamide has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]-5,6,7,8-tetrahydrocinnoline-3-carboxamide involves its interaction with specific molecular targets and pathways. The tetrahydroisoquinoline moiety is known to interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects . The exact molecular targets and pathways may vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]cyclopentanecarboxamide .
- N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]octahydropentalene-1-carboxamide .
Uniqueness
N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]-5,6,7,8-tetrahydrocinnoline-3-carboxamide is unique due to its specific structural features, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)ethyl]-5,6,7,8-tetrahydrocinnoline-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O/c25-20(19-13-16-6-3-4-8-18(16)22-23-19)21-10-12-24-11-9-15-5-1-2-7-17(15)14-24/h1-2,5,7,13H,3-4,6,8-12,14H2,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFWOYXOCBLETKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN=C(C=C2C1)C(=O)NCCN3CCC4=CC=CC=C4C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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